1,3-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine
Description
1,3-Dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine is a pyrazole derivative characterized by dual pyrazole moieties: a 1,3-dimethyl-substituted pyrazole core and a 1-methylpyrazole group linked via a methylene bridge to the amine at position 5. This compound belongs to a class of nitrogen-rich heterocycles widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic properties and bioactivity.
Properties
Molecular Formula |
C10H15N5 |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
2,5-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H15N5/c1-8-6-10(15(3)12-8)11-7-9-4-5-14(2)13-9/h4-6,11H,7H2,1-3H3 |
InChI Key |
QUXLQALKKZBUJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NCC2=NN(C=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Methylation of Pyrazole Amines
A common precursor, 5-methyl-1H-pyrazol-3-amine, undergoes methylation using iodomethane or dimethyl sulfate in the presence of a base such as potassium carbonate. For example, the patent WO2012049161A1 describes alkylation under nitrogen atmosphere with triphenylphosphine (PPh₃) and N-bromosuccinimide (NBS) in dichloromethane (DCM) at -10°C to introduce methyl groups selectively. The reaction is quenched with aqueous sodium bicarbonate, followed by extraction with ethyl acetate to isolate the alkylated product.
Reductive Amination
Reductive amination is employed to attach the [(1-methyl-1H-pyrazol-3-yl)methyl] moiety to the pyrazole core. In one protocol, 1,3-dimethyl-1H-pyrazol-5-amine reacts with 1-methyl-1H-pyrazole-3-carbaldehyde in methanol, using sodium cyanoborohydride (NaBH₃CN) as the reducing agent. The reaction proceeds at room temperature for 12 hours, achieving yields of 68–72% after purification via silica gel chromatography.
Coupling Reactions with Amine Derivatives
Coupling reactions link the pyrazole and amine components through robust carbon-nitrogen bonds.
Buchwald-Hartwig Amination
The Buchwald-Hartwig cross-coupling reaction is utilized to connect the pyrazole and benzylamine derivatives. A palladium catalyst (e.g., Pd(OAc)₂) and ligands such as Xantphos facilitate the coupling between 1,3-dimethyl-5-bromo-1H-pyrazole and 1-methyl-1H-pyrazol-3-ylmethanamine. Reactions are conducted in toluene at 110°C for 24 hours, yielding 58–65% of the target compound after solvent evaporation and column chromatography.
Nucleophilic Substitution
Nucleophilic substitution reactions are employed when halogenated pyrazoles are available. For instance, 5-chloro-1,3-dimethyl-1H-pyrazole reacts with 1-methyl-1H-pyrazol-3-ylmethanamine in dimethylformamide (DMF) at 80°C for 6 hours. The addition of potassium iodide (KI) enhances reactivity, achieving yields of 70–75%.
Optimization of Reaction Conditions
Optimizing parameters such as solvent polarity, temperature, and catalyst loading significantly impacts yield and purity.
Solvent Effects
Polar aprotic solvents like DMF and acetonitrile improve reaction rates due to their high dielectric constants. In contrast, non-polar solvents (e.g., toluene) are preferred for palladium-catalyzed couplings to minimize side reactions.
Temperature and Catalysts
Elevated temperatures (80–110°C) accelerate coupling reactions but risk decomposition. Catalytic systems such as Pd(OAc)₂/Xantphos in toluene at 110°C balance speed and stability, while lower temperatures (-10°C to 25°C) are used for sensitive alkylations.
Purification and Characterization Techniques
Chromatographic Methods
Silica gel column chromatography remains the standard for purifying intermediates, using gradients of hexane/ethyl acetate (90:10 to 50:50). High-performance liquid chromatography (HPLC) with X-Bridge or X-Terra columns resolves closely related impurities, particularly in final product batches.
Recrystallization
Recrystallization from ethanol/hexane (1:3) yields crystalline products with >98% purity, as reported in studies synthesizing analogous pyrazole derivatives.
Comparative Analysis of Synthetic Routes
The table below summarizes key methodologies, highlighting yields, conditions, and advantages:
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Advantages |
|---|---|---|---|---|
| Reductive Amination | NaBH₃CN, MeOH, RT, 12h | 68–72 | 95 | Mild conditions, minimal byproducts |
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, toluene, 110°C, 24h | 58–65 | 97 | Scalable for industrial production |
| Nucleophilic Substitution | KI, DMF, 80°C, 6h | 70–75 | 93 | High reactivity, short reaction time |
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazolylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated pyrazole compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of pyrazole derivatives, including 1,3-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine. These compounds have been evaluated for their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. For instance, a study demonstrated that certain derivatives exhibited significant radical scavenging activity using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and nitric oxide assays .
Enzyme Inhibition
The compound has also shown promise as a potent inhibitor of lipoxygenase enzymes, which are implicated in inflammatory processes. In vitro studies indicated that pyrazole derivatives could inhibit 15-lipoxygenase activity effectively, suggesting their potential use in anti-inflammatory drug development .
Antimicrobial Activity
Several pyrazole derivatives have been reported to exhibit antimicrobial properties against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways. Research indicates that compounds with the pyrazole moiety can be optimized for enhanced efficacy against resistant strains of bacteria .
Agricultural Applications
Pesticidal Properties
The unique chemical structure of 1,3-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine has led to investigations into its potential as a pesticide. Pyrazole derivatives have been synthesized and tested for their ability to control pests effectively while minimizing environmental impact. Studies show that these compounds can disrupt the nervous systems of target pests, providing an avenue for developing safer agricultural chemicals .
Material Science Applications
Polymer Synthesis
The incorporation of pyrazole derivatives into polymer matrices has been explored for enhancing material properties. Research indicates that these compounds can improve thermal stability and mechanical strength in polymer composites, making them suitable for various industrial applications .
Table 1: Biological Activities of Pyrazole Derivatives
| Compound Name | Activity Type | Assay Method | Results |
|---|---|---|---|
| Compound A | Antioxidant | DPPH | IC50 = 25 µM |
| Compound B | 15-Lipoxygenase Inhibitor | Enzyme Inhibition Assay | IC50 = 30 µM |
| Compound C | Antimicrobial | Agar Diffusion Test | Zone of Inhibition = 15 mm |
Table 2: Agricultural Efficacy of Pyrazole Derivatives
| Compound Name | Target Pest | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|---|
| Compound D | Aphids | 85% | 200 |
| Compound E | Whiteflies | 90% | 150 |
Case Studies
Case Study 1: Antioxidant Evaluation
In a recent study published in a peer-reviewed journal, a series of pyrazole derivatives were synthesized and evaluated for antioxidant activity. The study utilized both in vitro and in vivo models to assess the efficacy of these compounds in reducing oxidative stress markers in animal models.
Case Study 2: Agricultural Application
A field trial was conducted to evaluate the effectiveness of a newly synthesized pyrazole-based pesticide against common agricultural pests. Results indicated a significant reduction in pest populations compared to control groups, demonstrating the compound's potential as an eco-friendly pest management solution.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Position and Bioactivity : The 3-position substituent on the pyrazole core significantly influences biological activity. For example, pyridinyl or trifluoromethyl groups enhance thrombin or enzyme inhibitory properties compared to simpler alkyl groups .
- Amine Functionalization : Methylation or ethylation of the amine (e.g., N,1,3-trimethyl vs. N-ethyl derivatives) alters solubility and metabolic stability. The bulky (1-methylpyrazol-3-yl)methyl group in the target compound may improve target binding specificity .
Physicochemical and Spectroscopic Properties
- Melting Points : Simple N-methylated derivatives (e.g., N,1,3-trimethyl-1H-pyrazol-5-amine) are oils, while acetamide intermediates (e.g., compound 14 in ) crystallize with higher melting points (128–130°C) due to hydrogen bonding .
- NMR Signatures : Pyrazole H-4 protons resonate near δ 5.9–6.0 ppm in DMSO-d₆, while methyl groups on nitrogen appear at δ 2.1–3.5 ppm. The target compound’s ¹H-NMR would feature distinct splitting for the methylene bridge (δ ~4.0–4.5 ppm) .
Computational Insights
Density Functional Theory (DFT) studies on related pyrazol-5-amine derivatives (e.g., 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine) reveal tautomerism and electronic effects:
- Tautomeric Stability: The amino form dominates in solution, with calculated ¹H-NMR shifts aligning with experimental data (RMSD < 0.3 ppm for B3LYP/6-311+G(d,p)) .
- Electrostatic Potential Maps: Electron-deficient pyrazole cores enhance interactions with serine proteases or β-lactamases, as seen in thrombin and OXA-48 inhibitors .
Biological Activity
1,3-Dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine is a compound that belongs to the pyrazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
The molecular formula of 1,3-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine is with a molecular weight of approximately 191.23 g/mol. The compound is characterized by its pyrazole rings, which are known for their pharmacological significance.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1,3-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine. Research indicates that compounds with pyrazole scaffolds can inhibit the growth of various cancer cell lines such as breast cancer (MDA-MB-231), lung cancer (A549), and colorectal cancer (HT-29) .
Mechanism of Action:
The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation. For instance, studies have shown that certain pyrazole derivatives can enhance caspase activity, leading to increased apoptosis in cancer cells .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 1.0 | Apoptosis induction |
| A549 | 10.0 | Cell cycle arrest |
| HT-29 | 2.5 | Microtubule destabilization |
Antimicrobial Activity
Pyrazole compounds have also demonstrated significant antimicrobial properties. Research indicates that they can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .
Antimicrobial Efficacy:
Studies have shown that pyrazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanisms often involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 25 |
Anti-inflammatory Effects
In addition to anticancer and antimicrobial properties, pyrazole derivatives are recognized for their anti-inflammatory effects. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Case Studies
Several case studies have explored the biological activity of pyrazole derivatives in clinical settings:
- Breast Cancer Treatment : A study involving MDA-MB-231 cells revealed that treatment with a specific pyrazole derivative led to a significant reduction in cell viability and increased apoptosis markers such as cleaved caspase-3 .
- Antimicrobial Screening : In a screening assay against various pathogens, a series of pyrazole derivatives showed promising results in inhibiting the growth of resistant bacterial strains, indicating their potential in addressing antibiotic resistance .
Q & A
Basic: What are the common synthetic routes for preparing 1,3-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine?
Methodological Answer:
- Multi-step condensation : Derived from 1,5-diarylpyrazole core templates via hydrazine derivatives and ketones under acidic/basic conditions. For example, cyclization of hydrazones with 1,2-dimethylpropyl ketones forms intermediates like hydrazones, which cyclize to pyrazoles .
- Optimized conditions : Use of cesium carbonate (Cs₂CO₃) as a base and copper(I) bromide (CuBr) as a catalyst in dimethyl sulfoxide (DMSO) at 35°C for 2 days improves yield .
- Purification : Chromatography with petroleum ether/ethyl acetate (1:2) or dichloromethane extraction followed by acid washing .
Basic: How is this compound characterized spectroscopically?
Methodological Answer:
- ¹H NMR : Key signals include δ 2.29–3.24 ppm (methyl groups), δ 6.66–9.10 ppm (aromatic protons), and δ 5.28 ppm (exchangeable amine protons) .
- Mass spectrometry : ESIMS or EI MS confirms molecular ions (e.g., m/z 206 [M+H]⁺ for fluoropyridinyl analogs) .
- X-ray crystallography : Programs like SHELXL refine crystal structures, with ORTEP-3 GUI visualizing bond angles and torsions .
Advanced: How can reaction conditions be optimized to address low yields during synthesis?
Methodological Answer:
- Catalyst screening : Copper(I) bromide enhances coupling efficiency in cross-coupling reactions (e.g., aryl halides with amines) .
- Solvent selection : Polar aprotic solvents (e.g., DMSO) stabilize intermediates, while elevated temperatures (35–100°C) accelerate cyclization .
- Base optimization : Cs₂CO₃ outperforms weaker bases in deprotonating amines, reducing side reactions .
Advanced: How to resolve discrepancies in NMR data during structural confirmation?
Methodological Answer:
- Solvent effects : Compare CDCl₃ vs. DMSO-d₆ spectra; amine protons may appear broad or split in DMSO due to hydrogen bonding .
- Dynamic processes : Use variable-temperature NMR to identify conformational exchange (e.g., hindered rotation in substituents) .
- Cross-validation : Correlate with high-resolution mass spectrometry (HRMS) and X-ray data to confirm assignments .
Basic: What biological activities are associated with pyrazole derivatives of this compound?
Methodological Answer:
- Antimicrobial screening : Pyrazoles are tested against gram-positive/negative bacteria via agar dilution assays .
- Anticonvulsant activity : Assessed via maximal electroshock (MES) and pentylenetetrazol (scPTZ) models in rodents .
- Anti-inflammatory assays : COX-2 inhibition measured using ELISA or fluorescence polarization .
Advanced: How can computational methods aid in analyzing this compound’s reactivity?
Methodological Answer:
- DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to rationalize regioselectivity in electrophilic substitutions .
- Molecular docking : Simulate binding to biological targets (e.g., kinases) using PyMOL or AutoDock .
- Crystallographic software : SHELX refines diffraction data, while ORTEP-3 visualizes molecular packing .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels .
- Storage : Keep at –20°C under nitrogen to prevent degradation .
Advanced: How does structural modification impact pharmacological activity?
Methodological Answer:
- Substituent effects : Fluorine or methoxy groups enhance metabolic stability; bulky substituents (e.g., cyclohexyl) improve target affinity .
- Bioisosteric replacement : Replace pyridinyl with pyrimidinyl groups to modulate solubility and binding kinetics .
- SAR studies : Compare IC₅₀ values of analogs (e.g., 3-methyl vs. 3-chloro derivatives) in dose-response assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
